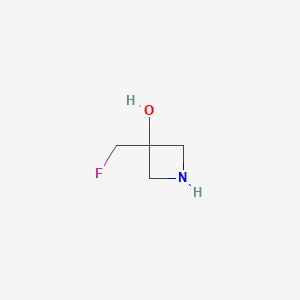
3-(Fluoromethyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Fluoromethyl)azetidin-3-ol is a chemical compound with the molecular formula C4H8FNO It is a member of the azetidine family, characterized by a four-membered ring structure containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)azetidin-3-ol can be achieved through several methods. One common approach involves the reaction of azetidine with fluoromethylating agents under controlled conditions. For example, the reaction of azetidine with fluoromethyl iodide in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Fluoromethyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoromethyl azetidinone, while substitution reactions can produce various substituted azetidines .
Aplicaciones Científicas De Investigación
3-(Fluoromethyl)azetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Fluoromethyl)azetidin-3-ol involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound of interest for drug development and other applications .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylazetidin-3-ol: Similar structure but with a methyl group instead of a fluoromethyl group.
3-(Chloromethyl)azetidin-3-ol: Contains a chloromethyl group instead of a fluoromethyl group.
3-(Bromomethyl)azetidin-3-ol: Contains a bromomethyl group instead of a fluoromethyl group.
Uniqueness
3-(Fluoromethyl)azetidin-3-ol is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased electronegativity and potential for unique interactions with biological targets. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C4H8FNO |
|---|---|
Peso molecular |
105.11 g/mol |
Nombre IUPAC |
3-(fluoromethyl)azetidin-3-ol |
InChI |
InChI=1S/C4H8FNO/c5-1-4(7)2-6-3-4/h6-7H,1-3H2 |
Clave InChI |
QWFIBCNAWNJEIB-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)(CF)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


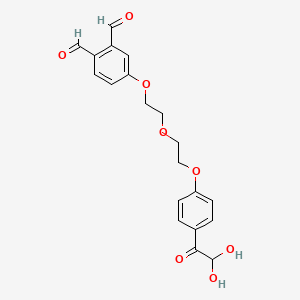

![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-ol](/img/structure/B12849359.png)

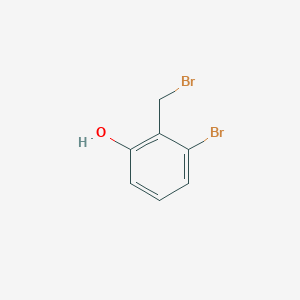
![4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12849380.png)
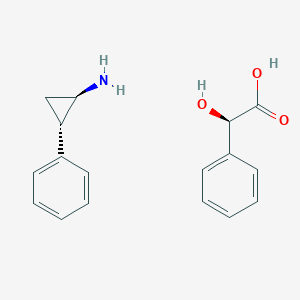
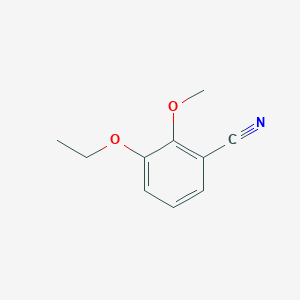

![1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B12849434.png)
